Home > Products > Screening Compounds P117847 > 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine
3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine - 1000341-83-2

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine

Catalog Number: EVT-424036
CAS Number: 1000341-83-2
Molecular Formula: C7H4Br2N2
Molecular Weight: 275.93 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound belongs to the class of pyrrolopyridines, which are bicyclic heterocycles that combine features of both pyrrole and pyridine. Pyrrolopyridines are known for their diverse biological activities and are often explored for their potential in treating various diseases, including cancer and neurological disorders.

Synthesis Analysis

The synthesis of 3,4-dibromo-1H-pyrrolo[3,2-c]pyridine can be achieved through several methods. A common synthetic route involves the following steps:

  1. Starting Materials: The synthesis typically begins with commercially available 2-bromo-5-methylpyridine.
  2. Formation of Key Intermediates: The initial reaction involves the oxidation of 2-bromo-5-methylpyridine using m-chloroperbenzoic acid to form 2-bromo-5-methylpyridine-1-oxide.
  3. Nitration: The resulting oxide can be nitrated using fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine.
  4. Reduction: This intermediate can then undergo reduction to form the corresponding amine, which can be cyclized to form the dibrominated pyrrolo structure.
  5. Final Bromination: The final step may involve bromination at specific positions to yield 3,4-dibromo-1H-pyrrolo[3,2-c]pyridine.

These reactions typically require careful control of temperature and reaction times to optimize yields and minimize side reactions.

Molecular Structure Analysis

The molecular structure of 3,4-dibromo-1H-pyrrolo[3,2-c]pyridine can be described as follows:

  • Core Structure: The compound features a fused pyrrole and pyridine ring system.
  • Bromine Substituents: The presence of bromine atoms at the 3 and 4 positions significantly influences its chemical properties and reactivity.
  • Geometric Configuration: The compound exhibits a planar configuration due to the aromatic nature of the rings, which is essential for its interaction with biological targets.

The molecular formula is C_7H_5Br_2N, with a molecular weight of approximately 246.93 g/mol. Its structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine participates in various chemical reactions:

  1. Substitution Reactions: The bromine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  2. Oxidation Reactions: It can be oxidized to form N-oxides or other derivatives depending on the reaction conditions.
  3. Reduction Reactions: This compound can also be reduced to yield hydrogenated derivatives.

These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.

Mechanism of Action

The mechanism of action for 3,4-dibromo-1H-pyrrolo[3,2-c]pyridine is primarily linked to its interactions with biological targets:

  • Biochemical Pathways: The compound may interact with specific enzymes or receptors in biochemical pathways that regulate cell proliferation or apoptosis.
  • Pharmacokinetics: Understanding its bioavailability is crucial; factors like solubility and metabolic stability influence how effectively it reaches its target sites in vivo.

Research indicates that derivatives of pyrrolopyridines often exhibit anticancer properties by disrupting microtubule dynamics or inhibiting specific kinases involved in cancer progression.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dibromo-1H-pyrrolo[3,2-c]pyridine include:

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary but typically falls within standard ranges for similar compounds.

These properties are essential for determining its suitability for various applications in medicinal chemistry.

Applications

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine has several notable applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting cancer and other diseases due to its biological activity.
  2. Biological Research: Used in studies investigating cellular mechanisms and drug interactions.
  3. Material Science: Potential applications in developing new materials with specific electronic or optical properties due to its unique structure.
Synthetic Methodologies for 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine Derivatives

Bromination Strategies in Pyrrolo[3,2-c]pyridine Scaffolds

The introduction of bromine atoms at the C3 and C4 positions of the pyrrolo[3,2-c]pyridine core represents a critical transformation, enabling further derivatization via cross-coupling reactions. This electron-deficient fused heterocyclic system exhibits distinct reactivity patterns compared to simpler pyrroles or pyridines, necessitating specialized bromination protocols.

Table 1: Bromination Methods for Pyrrolo[3,2-c]pyridine Derivatives

Brominating AgentSolventTemperature (°C)RegioselectivityKey ObservationsReference Support
Bromine (Br₂)DCM0 to 25C3 > C4Requires controlled addition to avoid polybromination [8]
N-Bromosuccinimide (NBS)DMF80C4 > C3Polar solvents favor C4 electrophilic attack [6]
NBS with Lewis AcidAcetonitrileRefluxC3/C4 mixtureFeCl₃ or AlCl₃ alters regiochemistry unpredictably [8]

Regioselective Bromination Techniques for C3 and C4 Positions

Achieving positional control during bromination hinges on exploiting the inherent electronic asymmetry of the pyrrolo[3,2-c]pyridine ring. The C3 position, adjacent to the pyrrolic nitrogen, demonstrates heightened nucleophilicity, facilitating initial electrophilic attack under mild conditions (e.g., Br₂ in DCM at 0°C). This yields 3-bromo derivatives as primary products. Conversely, bromination at higher temperatures (80°C) using NBS in polar aprotic solvents like DMF favors substitution at the electron-deficient C4 position of the pyridine ring. Computational studies reveal that solvent coordination significantly modulates the local electron density at C4, overriding innate ring nucleophilicity patterns. Careful stoichiometric control (2.0-2.2 equivalents) is essential for generating the 3,4-dibrominated product while minimizing tribromide formation.

Role of Catalytic Systems in Directing Halogenation Patterns

Transition metal catalysts offer pathways to override inherent regiochemical preferences. Palladium(II) acetate, when employed in sub-stoichiometric quantities (5-10 mol%) with NBS, directs bromination exclusively to the C4 position, even at ambient temperature. This occurs via coordination of the pyrrolic nitrogen to palladium, generating an electrophilic palladium-bromo species that attacks the adjacent pyridinic carbon (C4). Copper(I) bromide catalysts, in contrast, promote radical bromination pathways, yielding different isomer distributions. Notably, copper-mediated bromination using CuBr₂ in acetonitrile selectively provides the 3-bromo isomer through a single-electron transfer mechanism, exploiting the radical stability at C3 [8]. These catalytic methods provide complementary selectivity to classical electrophilic bromination.

Heterocyclic Ring Formation via Cyclization Reactions

Constructing the pyrrolo[3,2-c]pyridine core with pre-installed bromine atoms often proves more efficient than late-stage functionalization. This approach leverages strategically halogenated precursors to build the bicyclic framework via ring-closing reactions.

Intramolecular Cyclization of Pre-functionalized Pyridine Precursors

A common route involves copper-mediated cyclization of 4-amino-3-bromo-5-(2-bromoacetyl)pyridines. Treatment with copper(I) cyanide in DMF at 150°C initiates sequential nucleophilic displacement and cyclodehydration, yielding the 3,4-dibrominated pyrrolo[3,2-c]pyridine scaffold. This one-pot methodology benefits from the dual role of CuCN as both a cyanide source and a catalyst for C-N bond formation. Modifications exist using 2-bromo-5-methylpyridine-1-oxide derivatives, where fuming nitric acid introduces a nitro group ortho to the methyl group, enabling subsequent transformations into the pyrrole ring via reductive cyclization with iron/acetic acid [2] [5]. Key advantages include direct access to the 3,4-dibrominated system without requiring separate bromination steps.

Palladium-Catalyzed Cross-Coupling for Pyrrolo[3,2-c]pyridine Assembly

Palladium catalysis enables convergent synthesis using halogenated fragments. A prominent method involves Suzuki-Miyaura coupling between 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) and appropriately functionalized aryl/heteroaryl boronic acids, assembling the core while introducing diversity at C6. This route is particularly valuable for synthesizing tricyclic derivatives bearing pharmacophoric groups. Alternatively, intramolecular direct arylation strategies are emerging. While challenging for unactivated systems, palladium/copper co-catalysis facilitates the cyclization of N-(2-bromophenyl)pyrrole derivatives, forming the central pyridine ring and installing bromine atoms in a single operation under carefully optimized conditions (Pd(OAc)₂, CuI, PPh₃, K₂CO₃, DMF, 120°C) [9]. This method offers atom economy but requires precise halogen positioning on the precursor.

Table 2: Cyclization Strategies for Core Assembly

Precursor TypeCyclization MethodCatalyst/ReagentKey IntermediateYield RangeReference Support
4-Amino-3,5-dibromopyridinesCopper-mediated cyclizationCuCN, DMF, 150°C3-Bromo-4-cyanopyrrolopyridine25-40% [5]
2-Bromo-5-methyl-4-nitropyridine 1-oxideReductive cyclizationFe powder, AcOH6-Bromo-1H-pyrrolo[3,2-c]pyridine50-75% [2]
N-(2-Bromophenyl)pyrrolesPd/Cu co-catalyzed C-H arylationPd(OAc)₂, CuI3,4-Diarylated pyrrolo[3,2-c]pyridine45-70% [9]

Post-Functionalization Approaches

The 3,4-dibromo-1H-pyrrolo[3,2-c]pyridine scaffold serves as a versatile platform for further elaboration, leveraging the differential reactivity of the C3 and C4 bromine atoms towards various transformations.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

The C4-bromine exhibits superior reactivity in Pd-catalyzed cross-couplings compared to the C3-bromine, attributed to reduced steric hindrance and favorable electronic effects. This differential reactivity enables sequential functionalization. Initial coupling under mild conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C) selectively replaces the C4-bromine with aryl or heteroaryl boronic acids. Subsequent coupling of the resulting 3-bromo-4-aryl derivatives requires more forcing conditions (Pd(dppf)Cl₂, AsPh₃, higher temperature) to achieve the disubstituted products. This strategy is exemplified in the synthesis of antitumor agents like compound 10t, where an indolyl group was introduced at C4 via Suzuki coupling, contributing to sub-micromolar IC₅₀ values against multiple cancer cell lines [2] [3]. The tolerance of the reaction to diverse boronic acids (aryl, heteroaryl, vinyl) underscores its utility for generating focused libraries.

Selective Dehalogenation Pathways in Polybrominated Analogs

Chemoselective removal of bromine atoms from polybrominated derivatives provides access to monobrominated analogs crucial for further site-specific derivatization. Zinc dust in acetic acid selectively reduces the C4-bromine in 3,4-dibromo-1H-pyrrolo[3,2-c]pyridine, yielding 3-bromo-1H-pyrrolo[3,2-c]pyridine with high selectivity (>90%). This preference arises from the lower bond dissociation energy of the C4-Br bond compared to C3-Br, a consequence of the electron-withdrawing nature of the adjacent pyridinic nitrogen. Alternatively, palladium catalysis under transfer hydrogenation conditions (Pd/C, ammonium formate, methanol) achieves similar selectivity. Conversely, selective removal of the C3-bromine is more challenging but can be accomplished using organotin hydrides (e.g., (TMS)₃SiH) with catalytic AIBN in refluxing toluene, albeit with lower selectivity (typically 3:1 in favor of the 4-bromo isomer). These pathways offer strategic routes to otherwise inaccessible monosubstituted building blocks [6].

Table 3: Post-Functionalization Reactions of 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine

Reaction TypeConditionsSelectivityProductApplication ExampleReference Support
Suzuki-Miyaura (C4)Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, Dioxane/H₂O, 80°CC4 > C33-Bromo-4-aryl-1H-pyrrolo[3,2-c]pyridineAntitumor agents (e.g., 10t) [2] [3]
Suzuki-Miyaura (C3)Pd(dppf)Cl₂, ArB(OH)₂, AsPh₃, Toluene/Ethanol, 100°CAfter C4 coupling3,4-Diaryl-1H-pyrrolo[3,2-c]pyridineKinase inhibitor scaffolds [9]
Selective Dehalogenation (C4)Zn, AcOH, 25°CC4 removal3-Bromo-1H-pyrrolo[3,2-c]pyridineAccess to C3-monosubstituted derivatives [6]
Selective Dehalogenation (C3)(TMS)₃SiH, AIBN, Toluene, 110°CC3 removal (lower selectivity)4-Bromo-1H-pyrrolo[3,2-c]pyridineAccess to C4-monosubstituted derivatives [6]

Properties

CAS Number

1000341-83-2

Product Name

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine

IUPAC Name

3,4-dibromo-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C7H4Br2N2

Molecular Weight

275.93 g/mol

InChI

InChI=1S/C7H4Br2N2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H

InChI Key

XLYNOUQRLSJSII-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1NC=C2Br)Br

Canonical SMILES

C1=CN=C(C2=C1NC=C2Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.